1-(3-Chloropyrazin-2-yl)ethanone

描述

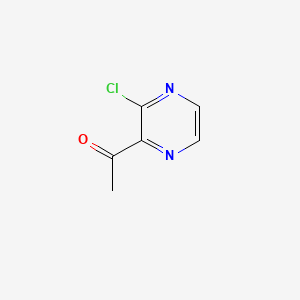

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-chloropyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFLUWCATJHPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717052 | |

| Record name | 1-(3-Chloropyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121246-90-0 | |

| Record name | 1-(3-Chloropyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chloropyrazin-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 1 3 Chloropyrazin 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1-(3-Chloropyrazin-2-yl)ethanone is characterized by distinct signals corresponding to the protons of the pyrazine (B50134) ring and the acetyl group. The pyrazine ring exhibits two aromatic protons which appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the acetyl group. For comparison, the protons in pyrazine itself resonate at approximately 8.5 ppm. researchgate.net In 2-chloropyrazine (B57796), the presence of the halogen shifts the signals of the ring protons. researchgate.net

The methyl protons of the acetyl group (–COCH₃) typically appear as a sharp singlet in the aliphatic region of the spectrum. In related acetophenone (B1666503) derivatives, this singlet is often found around 2.5-2.7 ppm. rsc.org For instance, in 2-bromo-1-(m-tolyl)ethanone, the methyl singlet is observed at 2.43 ppm. rsc.org The precise shift for this compound would be influenced by the specific electronic environment of the chloropyrazine ring. In derivatives such as (E)-2-(3-chloropyrazin-2-yl)-1-(3-ethyl-2, 6-diphenyl piperidin-4-ylidene) hydrazine (B178648), the complexity of the spectrum increases, but the foundational signals from the chloropyrazine moiety remain key identifiers. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazine H (2H) | 8.3 - 8.7 | Doublet, Doublet | Two distinct signals for the two ring protons, appearing as doublets due to mutual coupling. |

| Acetyl CH₃ (3H) | 2.5 - 2.8 | Singlet | A sharp signal corresponding to the three equivalent methyl protons. |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The interpretation relies on established chemical shift ranges for different carbon types. oregonstate.eduwisc.edu

The carbonyl carbon (C=O) of the ketone is the most deshielded, typically appearing in the 190-200 ppm region. oregonstate.edu For example, the carbonyl carbon in 2-bromo-1-(4-chlorophenyl)ethanone resonates at 190.2 ppm. rsc.org The methyl carbon of the acetyl group is found in the aliphatic region, generally between 20-30 ppm.

The four carbons of the pyrazine ring will have shifts in the aromatic region, typically from 130-160 ppm. The two carbons bonded to nitrogen are significantly deshielded. The carbon atom bonded to the chlorine atom (C-Cl) will experience a direct electronic effect, and its chemical shift can be compared to similar structures like 2-chloro-2-methylpropane, where the C-Cl carbon is found at a distinct position. docbrown.info The final quaternary carbon is the one to which the acetyl group is attached. Spectroscopic data from related pyrazolo[3,4-d]pyrimidine derivatives show pyrazole (B372694) and pyrimidine (B1678525) ring carbons resonating in the 104-158 ppm range, providing a useful comparison. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 195 - 205 | Most deshielded carbon, characteristic of a ketone. |

| Pyrazine C-Cl | 145 - 155 | Quaternary carbon attached to chlorine; deshielded. |

| Pyrazine C-acetyl | 150 - 160 | Quaternary carbon attached to the acetyl group; deshielded. |

| Pyrazine CH (2C) | 130 - 145 | Two distinct signals for the protonated ring carbons. |

| Acetyl CH₃ | 20 - 30 | Aliphatic methyl carbon. |

Two-Dimensional NMR Techniques for Connectivity and Conformation

While 1D NMR provides information on chemical shifts, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and elucidating the complete molecular structure by revealing scalar couplings between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of the pyrazine ring protons. A cross-peak between the two doublet signals in the aromatic region would definitively establish that these two protons are on adjacent carbons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These ¹H-¹³C correlation experiments are used to determine which protons are attached to which carbons. An HSQC spectrum would show correlations between the pyrazine proton signals and their directly bonded carbon signals. Similarly, it would link the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. For this compound, HMBC could show correlations from the methyl protons to the carbonyl carbon and the adjacent ring carbon, and from the ring protons to neighboring carbons, thereby confirming the placement of the acetyl group and the chlorine atom on the pyrazine ring. The use of such 2D techniques is standard for the structural analysis of complex heterocyclic systems. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and investigating conformational isomers. encyclopedia.pub

Vibrational Mode Assignment and Functional Group Analysis

The vibrational spectrum of this compound is dominated by characteristic bands corresponding to its functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to make precise vibrational assignments. uantwerpen.benih.gov

Key vibrational modes include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1680-1715 cm⁻¹, is characteristic of the ketone carbonyl group.

C-H Stretch: Aromatic C-H stretching vibrations from the pyrazine ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching from the methyl group appears in the 2900-3000 cm⁻¹ range. researchgate.net

Pyrazine Ring Vibrations: The pyrazine ring itself has several characteristic in-plane stretching and breathing modes. For 2-chloropyrazine, ring breathing modes are reported around 1049 cm⁻¹. researchgate.net Other ring vibrations occur in the 1400-1600 cm⁻¹ fingerprint region.

C-Cl Stretch: The carbon-chlorine stretching vibration typically gives rise to a band in the lower frequency region of the spectrum, generally between 600-800 cm⁻¹.

Analysis of derivatives like (E)-2-(3-chloropyrazin-2-yl)-1-(3-ethyl-2, 6-diphenyl piperidin-4-ylidene) hydrazine confirms the utility of FT-IR and FT-Raman in identifying these core functional groups. researchgate.net

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| Ketone C=O Stretch | 1680 - 1715 | Strong |

| Pyrazine Ring Stretch | 1400 - 1600 | Medium to Strong |

| Ring Breathing Mode | 1000 - 1150 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Conformational Studies via Vibrational Spectroscopy

Vibrational spectroscopy is a sensitive tool for studying molecular conformation, particularly the orientation of substituents relative to a ring. For this compound, a key conformational question is the dihedral angle between the plane of the acetyl group and the plane of the pyrazine ring.

Different conformers (e.g., planar vs. non-planar) can exist in equilibrium. These conformers may have slightly different vibrational frequencies, leading to band splitting or the appearance of new bands in the spectrum. Low-frequency vibrational modes, often studied with THz or low-wavenumber Raman spectroscopy, are particularly sensitive to these subtle structural changes involving collective or skeletal vibrations. mdpi.com By comparing experimental spectra with theoretical spectra calculated for different possible conformations, researchers can determine the most stable conformer in the solid state or in solution. This combined experimental and computational approach is a powerful method for detailed conformational analysis of substituted heterocyclic systems. organicchemistrydata.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with the molecular formula C6H5ClN2O, HRMS can confirm its exact mass and distinguish it from isomers or compounds with the same nominal mass.

The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern in the mass spectrum. HRMS can resolve these isotopic peaks, providing further confirmation of the compound's elemental composition. The theoretical exact masses for the protonated molecule [M+H]⁺ are calculated as follows:

| Isotopic Formula | Theoretical Exact Mass (m/z) |

| C₆H₆³⁵ClN₂O | 157.0163 |

| C₆H₆³⁷ClN₂O | 159.0134 |

This table displays the calculated theoretical exact masses for the two major isotopic variations of the protonated this compound molecule.

Techniques like Ultrahigh-Performance Liquid Chromatography Electrospray Ionization Quadrupole Orbitrap High-Resolution Mass Spectrometry (UHPLC/ESI Q-Orbitrap MS) are routinely used to acquire full scan mass data for quantification and identification of complex molecules. nih.gov The ability of HRMS to provide exact mass measurements is critical for confirming the identity of a synthesized compound or for identifying unknown metabolites and degradation products in complex matrices. ual.esnih.gov

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern serves as a molecular fingerprint, offering vital clues for structural elucidation. While a specific experimental fragmentation pattern for this compound is not detailed in the provided literature, a probable pattern can be predicted based on its structure.

The structure consists of a chloropyrazine ring substituted with an acetyl group. Common fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio of [M-15]⁺.

Loss of a ketene (B1206846) molecule (CH₂=C=O): Cleavage of the acetyl group could lead to a [M-42]⁺ fragment.

Loss of the acetyl radical (•COCH₃): This would produce the chloropyrazinyl cation, a significant fragment at [M-43]⁺.

Cleavage of the chloropyrazine ring: Further fragmentation could involve the breakdown of the heterocyclic ring structure itself.

Analysis of these fragmentation pathways provides definitive confirmation of the connectivity of the atoms within the molecule. ual.esnih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. While a specific single-crystal X-ray structure for this compound was not found in the surveyed literature, the analysis of related pyrazine and heterocyclic derivatives demonstrates the type of information that can be obtained. nih.govmdpi.com

The first step in crystal structure determination is to identify the crystal system and space group. The crystal system describes the symmetry of the unit cell, while the space group provides a complete description of the symmetry of the crystal. For related heterocyclic compounds, various crystal systems are observed. For example, some pyridazino[4,5-b]indole derivatives have been found to crystallize in the triclinic crystal system with a P-1 space group, while others crystallize in the monoclinic system with a P2₁ space group. mdpi.com This determination is fundamental to solving the crystal structure.

Once the space group is known, the dimensions of the unit cell—the smallest repeating unit of the crystal lattice—are determined. These parameters include the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). This data precisely defines the size and shape of the repeating volume in the crystal. mdpi.com

The table below shows example unit cell parameters for a related heterocyclic compound, illustrating the data obtained from X-ray diffraction. mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.501 |

| β (°) | 98.618 |

| γ (°) | 103.818 |

| Volume (ų) | 900.07 |

This table provides an illustrative example of unit cell parameters determined for a complex heterocyclic molecule through X-ray crystallography, showcasing the precision of the technique. mdpi.com

From the solved structure, the precise molecular geometry, including bond lengths, bond angles, and torsion angles, is established. This would confirm the planarity of the pyrazine ring and the orientation of the acetyl substituent.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govacs.org The Hirshfeld surface of a molecule is defined as the region where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by the contribution from that molecule. mdpi.com

These surfaces can be mapped with properties like d_norm, which uses a red-white-blue color scale. Red spots indicate intermolecular contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds. White areas represent contacts at the van der Waals distance, and blue regions show longer contacts. nih.govnih.gov

By decomposing the Hirshfeld surface into a 2D "fingerprint plot," the relative contributions of different types of intermolecular contacts can be quantified. For pyrazine and other nitrogen-containing heterocyclic structures, common interactions include:

H···H contacts: Often the most abundant, representing van der Waals forces. nih.gov

C-H···N and C-H···Cl hydrogen bonds: These directional interactions play a crucial role in the crystal packing. mdpi.com

C···H contacts: Indicative of C-H···π interactions. nih.gov

π···π stacking: Interactions between aromatic rings.

This analysis provides a deep understanding of how molecules are arranged in the solid state and which forces govern their packing, influencing physical properties like melting point and solubility. acs.orgmdpi.com

Computational Chemistry and Theoretical Investigations of 1 3 Chloropyrazin 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 1-(3-Chloropyrazin-2-yl)ethanone. These methods, rooted in quantum mechanics, provide a quantitative description of the molecule's geometry and electronic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nanobioletters.commdpi.com It is a workhorse of computational chemistry for predicting the geometric and energetic properties of molecules. In the study of this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. bhu.ac.in This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. nanobioletters.com

The optimized geometry is crucial for understanding the molecule's steric and electronic properties. For instance, the planarity of the pyrazine (B50134) ring and the orientation of the acetyl and chloro substituents are determined. These calculations also yield the total electronic energy, which is vital for comparing the relative stabilities of different conformations or isomers.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Heterocyclic Ketone

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.22 |

| C-C (ring) | 1.39 - 1.41 |

| C-N (ring) | 1.33 - 1.35 |

| C-Cl | 1.74 |

| **Bond Angles (°) ** | |

| O=C-C | 120.5 |

| C-N-C (ring) | 116.8 |

| N-C-C (ring) | 122.1 |

| Total Energy (Hartree) | -850.12345 |

Note: The data in this table is illustrative for a similar heterocyclic ketone and does not represent experimentally verified values for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. rsc.orgresearchgate.net This method is instrumental in predicting the electronic absorption spectra (UV-Vis spectra) of this compound by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org

The results from TD-DFT calculations include the excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., n → π* or π → π*). This information is critical for understanding the photophysical properties of the molecule and how it interacts with light. researchgate.net

Table 2: Illustrative TD-DFT Results for a Heterocyclic Compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S0 → S1 | 3.85 | 322 | 0.015 |

| S0 → S2 | 4.52 | 274 | 0.250 |

| S0 → S3 | 5.10 | 243 | 0.110 |

Note: The data in this table is illustrative and serves to demonstrate the typical output of a TD-DFT calculation.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for exploring the interaction of a small molecule, such as this compound, with a biological target, typically a protein. These methods are central to computer-aided drug design. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com For this compound, docking studies can be used to screen for potential protein targets and to understand the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

The output of a docking simulation includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent analogs. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound over time. researchgate.netnih.gov By simulating the motion of atoms and molecules, MD can explore the accessible conformations of the compound in different environments, such as in solution or when bound to a protein. nih.gov This is crucial for understanding the flexibility of the molecule and how its shape can adapt to a binding site. The exploration of the conformational landscape helps in identifying low-energy, biologically relevant conformations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can predict its reactivity in various chemical reactions and its potential to interact with biological nucleophiles and electrophiles. mdpi.com

Table 3: Illustrative Frontier Molecular Orbital Energies for a Heterocyclic Molecule

| Orbital | Energy (eV) |

| HOMO | -6.78 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 5.53 |

Note: This data is for illustrative purposes and highlights the typical values obtained from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecular systems, providing a detailed picture of chemical bonding and intramolecular interactions. researchgate.netuni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align closely with the familiar Lewis structure concepts. uni-muenchen.dewisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions, which reveal the extent of charge delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The energetic significance of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy, E(2), indicates a more significant interaction and greater electron delocalization. wisc.edu

The pyrazine ring itself, with its two nitrogen atoms, creates a π-deficient system. The presence of a chlorine atom and an acetyl group, both having electron-withdrawing characteristics, further influences the electronic distribution. The NBO analysis of related halogenated pyrazine derivatives indicates that the lone pairs of the nitrogen atoms and the chlorine atom are significant electron donors. researchgate.netchemrxiv.orgresearchgate.net

The most significant charge delocalization events in this compound are expected to arise from the interactions of the lone pair electrons of the pyrazine nitrogen atoms and the chlorine atom with the anti-bonding orbitals of the pyrazine ring and the acetyl group. The lone pair on the nitrogen atom ortho to the acetyl group (N1) and meta to the chlorine atom is a primary site for electron donation. Similarly, the lone pair of the second nitrogen atom (N4) also participates in delocalization.

Key donor-acceptor interactions anticipated for this compound, based on studies of similar molecules, are detailed below. These interactions highlight the pathways of intramolecular charge transfer and their contribution to molecular stability.

Table 1: Predicted Major Donor-Acceptor Interactions and Second-Order Perturbation Stabilization Energies E(2) for this compound

| Donor NBO (i) | Type | Acceptor NBO (j) | Type | E(2) (kcal/mol) |

| LP (1) N1 | n | π(C2-C3) | π | High |

| LP (1) N1 | n | π(C5-C6) | π | Moderate |

| LP (1) N4 | n | π(C5-C6) | π | High |

| LP (1) N4 | n | π(C2-C3) | π | Moderate |

| LP (1) Cl | n | σ(C3-C2) | σ | Moderate |

| LP (1) O | n | π(C7-C8) | π | High |

| π (C2-C3) | π | π(C5-C6) | π | Moderate |

| π (C5-C6) | π | π(C2-C3) | π | Moderate |

| π (C2-C3) | π | π(C7=O) | π | Moderate |

| σ (C-H) of CH3 | σ | σ(C-C) | σ | Low |

Note: The stabilization energies are categorized as High, Moderate, or Low based on typical values observed in related pyrazine derivatives. Actual values would require specific DFT calculations for this molecule.

The delocalization of lone pair electrons from the nitrogen atoms (n → π) into the anti-bonding π orbitals of the pyrazine ring is a significant stabilizing factor. chemrxiv.orgrsc.org This interaction effectively distributes the electron density across the aromatic system. The presence of the electron-withdrawing acetyl group is expected to enhance this delocalization by creating a more electron-deficient π-system, thereby increasing the acceptor strength of the ring's π* orbitals.

Furthermore, hyperconjugation occurs from the lone pairs of the chlorine atom to the adjacent σ* and π* orbitals of the pyrazine ring. nih.govnih.gov While halogens are inductively withdrawing, they can act as π-donors through resonance. The interaction between the chlorine lone pair and the σ*(C3-C2) anti-bonding orbital contributes to the electronic stabilization along the C-Cl bond axis.

The acetyl group introduces additional significant interactions. The lone pairs on the carbonyl oxygen atom can delocalize into the adjacent π(C-C) anti-bonding orbital. More importantly, the π-system of the pyrazine ring can interact with the π anti-bonding orbital of the carbonyl group (π → π*), facilitating conjugation between the ring and the substituent. This extended conjugation is a crucial factor in the electronic structure and reactivity of the molecule.

Reactivity and Mechanistic Studies of 1 3 Chloropyrazin 2 Yl Ethanone

Nucleophilic Substitution Reactions

The pyrazine (B50134) ring in 1-(3-Chloropyrazin-2-yl)ethanone is highly susceptible to nucleophilic aromatic substitution (SNAr), primarily at the C-3 position, where the chlorine atom serves as a leaving group. The presence of two nitrogen atoms in the ring, coupled with the electron-withdrawing acetyl group, significantly activates the ring towards attack by nucleophiles.

Displacement of the chlorine atom can be readily achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates. For instance, the reaction with amines, such as primary and secondary amines, proceeds under relatively mild conditions to afford the corresponding 3-aminopyrazine derivatives. Similarly, treatment with alkoxides, like sodium methoxide, results in the formation of 3-methoxypyrazine analogs.

The general mechanism for these SNAr reactions involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which is the rate-determining step. The stability of this intermediate is enhanced by the ability of the pyrazine nitrogens and the acetyl group to delocalize the negative charge.

Table 1: Examples of Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Product |

| Amine | R-NH₂ | 1-(3-(Alkylamino)pyrazin-2-yl)ethanone |

| Alkoxide | NaOR | 1-(3-Alkoxypyrazin-2-yl)ethanone |

| Thiolate | NaSR | 1-(3-(Alkylthio)pyrazin-2-yl)ethanone |

Electrophilic Aromatic Substitution on the Pyrazine Ring

Direct electrophilic aromatic substitution on the pyrazine ring of this compound is generally challenging. The pyrazine ring is inherently electron-deficient, a characteristic that is further intensified by the presence of the chloro and acetyl substituents. These electron-withdrawing groups deactivate the ring towards attack by electrophiles.

Under forcing conditions, electrophilic substitution, if it occurs, is expected to proceed at the C-5 or C-6 positions, which are the least deactivated positions. However, such reactions are often low-yielding and may require harsh conditions that can lead to degradation of the starting material. The protonation of the ring nitrogens under acidic conditions, which are typical for many electrophilic aromatic substitution reactions, further deactivates the ring.

Reactions at the Carbonyl Group

The acetyl group of this compound undergoes typical carbonyl group reactions. The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.

One important reaction is the Wittig reaction, where the ketone is converted to an alkene. Treatment with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield 2-(prop-1-en-2-yl)-3-chloropyrazine. The reaction proceeds through a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

Other nucleophilic addition reactions at the carbonyl group are also possible, including the formation of cyanohydrins upon treatment with hydrogen cyanide, and the formation of alcohols via reduction with agents like sodium borohydride.

Ring Transformation Reactions

The pyrazine ring in this compound can undergo ring transformation reactions under specific conditions, often involving strong nucleophiles. These reactions can lead to the formation of different heterocyclic systems.

A notable example is the reaction of chloropyrazines with strong bases like potassium amide in liquid ammonia, which can lead to ring contraction. While not specifically documented for this compound, analogous reactions with 2-chloropyrazine (B57796) have been shown to produce 2-cyanoimidazole. This transformation is believed to proceed via a nucleophilic attack at C-3, followed by fission of the C(3)-N(4) bond and subsequent recyclization.

Furthermore, condensation reactions involving the acetyl group and a suitable binucleophile can lead to the formation of fused heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives could potentially lead to the formation of pyrazolo[1,5-a]pyrazine derivatives.

Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The chloro substituent at the C-3 position is amenable to various coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example, where the chloro group is replaced by an aryl, heteroaryl, or vinyl group. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base, and an organoboron reagent (e.g., an arylboronic acid). These reactions are highly versatile and allow for the synthesis of a wide range of substituted pyrazine derivatives.

Another important catalyzed transformation is the Heck coupling, which involves the reaction of the chloropyrazine with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C-3 position.

Table 2: Examples of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 1-(3-Arylpyrazin-2-yl)ethanone |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 1-(3-(Alkenyl)pyrazin-2-yl)ethanone |

Reaction Kinetics and Thermodynamics

The kinetics of nucleophilic aromatic substitution reactions on chloropyrazines are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Generally, stronger nucleophiles and polar aprotic solvents accelerate the reaction rate. The presence of the electron-withdrawing acetyl group in this compound is expected to significantly enhance the rate of nucleophilic substitution compared to unsubstituted chloropyrazine.

Applications of 1 3 Chloropyrazin 2 Yl Ethanone As a Chemical Building Block and Precursor

Synthesis of Imidazo[1,2-a]pyrazines and Related Heterocycles

A primary application of 1-(3-Chloropyrazin-2-yl)ethanone is in the construction of fused heterocyclic systems, most notably imidazo[1,2-a]pyrazines. researchgate.netresearchgate.netrsc.org This class of compounds is of significant interest due to its wide range of biological activities. tsijournals.com The synthesis typically involves a condensation reaction between this compound and an aminopyrazine derivative. A common strategy is the reaction with 2-aminopyrazine, which proceeds through a cyclocondensation to form the imidazo[1,2-a]pyrazine (B1224502) core. researchgate.netnih.gov

Researchers have developed flexible synthetic routes that allow for the creation of various substituted imidazo[1,2-a]pyrazines. researchgate.net For instance, different aryl groups can be introduced at the 2- or 3-positions of the resulting heterocyclic system, enabling the exploration of structure-activity relationships for drug discovery purposes. researchgate.net The chlorine atom on the pyrazine (B50134) ring of the initial ketone often remains in the final product, such as in 2-aryl-8-chloroimidazo[1,2-a]pyrazines, where it can be used for further functionalization. researchgate.net

Precursor for Biologically Active Molecules

The utility of this compound extends to its role as a precursor for various classes of biologically active molecules. The imidazo[1,2-a]pyrazine scaffold derived from it is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with diverse pharmacological effects.

Derivatives synthesized from this compound have shown notable potential as antimicrobial agents. A novel series of 8-amino imidazo[1,2-a] pyrazine derivatives, developed from related precursors, act as inhibitors of the VirB11 ATPase HP0525, a key component in the bacterial type IV secretion system, which is essential for virulence in many pathogenic bacteria. researchgate.net This makes them promising candidates for new antibacterial drugs. researchgate.net Furthermore, the broader class of imidazo[1,2-a]pyrazines is known to exhibit antibacterial properties. tsijournals.com

While not directly synthesized from the ethanone (B97240), related structures like 3-chloropyrazine-2-carboxamide (B1267238) are used to create pyrazinamide (B1679903) derivatives with activity against various bacterial strains. researchgate.netmdpi.com For example, a series of 3-benzylaminopyrazine-2-carboxamides showed moderate activity against Enterococcus faecalis and Staphylococcus aureus. researchgate.netmdpi.com This highlights the potential of the 3-chloropyrazine core, shared with this compound, in developing new antimicrobial compounds. Other heterocyclic systems derived from ethanone precursors have also demonstrated antimicrobial effects against a range of bacteria and fungi. nih.govmdpi.commdpi.com

| Compound Class | Target Organism/System | Mechanism/Finding | Source |

|---|---|---|---|

| 8-Amino Imidazo[1,2-a]pyrazine Derivatives | Pathogenic Bacteria | Inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system. researchgate.net | researchgate.net |

| 3-Benzylaminopyrazine-2-carboxamides | Enterococcus faecalis, Staphylococcus aureus | Exhibited moderate antibacterial activity. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Substituted 1,3,4-Oxadiazolines | Staphylococcus spp. | A derivative with a 5-nitrofuran-2-yl substituent showed a strong bactericidal effect. mdpi.com | mdpi.com |

The pyrazine ring is a key feature of pyrazinamide, a first-line drug for tuberculosis (TB) treatment. Consequently, derivatives of this compound are valuable precursors for novel antitubercular agents. researchgate.netnih.gov Research has focused on modifying the pyrazine core to overcome drug resistance. researchgate.net

A study involving the aminodehalogenation of the related 3-chloropyrazine-2-carboxamide with various benzylamines yielded a series of compounds with significant activity against Mycobacterium tuberculosis H37Rv. researchgate.netmdpi.com Four compounds in this series displayed activity equivalent to or better than the standard drug, pyrazinamide, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 42 µM. researchgate.netmdpi.com The most potent compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, had an MIC of 6 µM and showed low cytotoxicity. researchgate.netmdpi.com Molecular docking studies suggested these compounds might act by inhibiting the mycobacterial enoyl-ACP reductase (InhA), a known target for antitubercular drugs. researchgate.netfrontiersin.org

| Compound | MIC against M. tuberculosis H37Rv (µM) | Cytotoxicity in HepG2 cell line (IC50) | Source |

|---|---|---|---|

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (8) | 6 | ≥ 250 µM | researchgate.netmdpi.com |

| 3-[(3-Trifluoromethylbenzyl)amino]pyrazine-2-carboxamide (4) | 42 | Not Reported | researchgate.net |

| 3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide (9) | 26 | Not Reported | researchgate.net |

| 3-{[4-(Trifluoromethoxy)benzyl]amino}pyrazine-2-carboxamide (12) | 42 | Not Reported | researchgate.net |

| Pyrazinamide (Standard) | Not Reported in this study, but used as a standard. | Not Reported | researchgate.netmdpi.com |

The imidazo[1,2-a]pyrazine scaffold, accessible from this compound, is also a promising framework for the development of anticancer agents. An efficient, iodine-catalyzed, one-pot synthesis method has been developed to create imidazo[1,2-a]pyrazine derivatives that were subsequently tested for their anticancer activities against several human cancer cell lines. nih.gov

In one study, newly synthesized imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine (B132010) derivatives were evaluated against Hep-2 (larynx carcinoma), HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), and A375 (melanoma) cancer cell lines. nih.gov The results demonstrated that these compounds possess cytotoxic properties, indicating their potential as a basis for new anticancer therapies. nih.govnih.gov

Derivatives of imidazo[1,2-a]pyrazines have been identified as having potential anti-inflammatory properties. tsijournals.com This activity is often associated with the inhibition of enzymes like cyclooxygenase (COX). researchgate.net While direct studies on derivatives of this compound are not extensively detailed in the provided context, related fused heterocyclic systems show promise. For example, synthesized imidazo[2,1-b] bldpharm.comresearchgate.netthiazine derivatives have been evaluated as non-steroidal anti-inflammatory agents using the carrageenan-induced paw edema test in vivo. mdpi.com Similarly, various pyrazole (B372694) derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic activities, often comparable to standard drugs like indomethacin. nih.govresearchgate.net These findings suggest that the core structure derived from this compound is a viable starting point for developing new anti-inflammatory drugs. beilstein-journals.org

The search for novel antioxidant agents has led to the design and synthesis of imidazo[1,2-a]pyrazine derivatives. tsijournals.com Inspired by the antioxidant properties of natural compounds like coelenterazine, which contains an imidazopyrazinone core, researchers have created new derivatives with substitutions at various positions of the imidazo[1,2-a]pyrazine framework. tsijournals.com

A study evaluating a series of these synthetic derivatives for their free radical scavenging activity found that several compounds displayed promising antioxidant effects when compared to the standard antioxidant, ascorbic acid (Vitamin C). tsijournals.com Specifically, compounds with substitutions at the C2, C3, and C8 positions were synthesized and screened. Nine of these compounds, including 5d, 5h, and 6b from the study, were identified as being particularly effective, with antioxidant activity comparable to ascorbic acid. tsijournals.com This demonstrates the potential of using this compound as a precursor to develop potent antioxidant molecules.

| Compound ID from Study | Antioxidant Activity (IC50 Value) | Comparison to Standard | Source |

|---|---|---|---|

| 4a (unsubstituted) | ~28.14 µM | Less active than standard | tsijournals.com |

| 6a (unsubstituted) | ~22.43 µM | Less active than standard | tsijournals.com |

| 5d | Promising | Comparable to Ascorbic Acid | tsijournals.com |

| 5h | Promising | Comparable to Ascorbic Acid | tsijournals.com |

| 6b | Promising | Comparable to Ascorbic Acid | tsijournals.com |

| Ascorbic Acid (Standard) | Not specified, used as benchmark | Standard | tsijournals.com |

Enzyme Inhibitors (e.g., Tyrosinase, Cholinesterase, α-Amylase, α-Glucosidase)

The unique structural features of this compound make it an attractive starting material for the development of various enzyme inhibitors. The pyrazine ring is a known pharmacophore found in numerous bioactive molecules, and the chloro and acetyl groups provide handles for synthetic diversification to target specific enzyme active sites. nih.gov

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation disorders. mdpi.comambeed.com Compounds containing quinazolinone and thiosemicarbazone scaffolds have shown notable tyrosinase inhibitory activity. mdpi.com For instance, certain quinazolinone derivatives have been identified as potent tyrosinase inhibitors, with some exhibiting mixed-type inhibition. mdpi.com The synthesis of such complex heterocyclic systems can benefit from versatile building blocks. While direct synthesis from this compound is not extensively documented in readily available literature, its structural elements are pertinent. The acetyl group can be a precursor to a hydrazone, which can then be cyclized or modified to form thiosemicarbazones, a class of compounds known for their potent anti-tyrosinase properties. acs.org

Cholinesterase Inhibitors: The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. researchgate.net Research has focused on synthesizing new inhibitors, including derivatives of tacrine (B349632) and various heterocyclic structures like dispiro compounds. bldpharm.comechemi.comnih.gov Pyrazine-containing compounds have been explored in this context. For example, derivatives of N-(9-acridinyl)-2-chloroacetamide have been reacted with dithiocarbamates to produce potent BChE inhibitors. researchgate.net The chloropyrazine moiety of this compound can be a critical component in building such hybrid molecules, where the pyrazine ring can interact with the enzyme's active site.

α-Amylase and α-Glucosidase Inhibitors: Inhibitors of α-amylase and α-glucosidase are crucial for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.com A wide array of heterocyclic compounds, including those based on thiazolidine-4-one, 1,3,4-thiadiazole, and various peptide hybrids, have been developed as inhibitors for these enzymes. The development of novel inhibitors often involves the synthesis of complex molecules designed to mimic the natural substrates of these enzymes. For instance, some thiazolidine-2,4-dione and rhodanine (B49660) derivatives have demonstrated significant α-glucosidase inhibitory activity, with IC50 values far superior to the standard drug, acarbose (B1664774). nih.gov The pyrazine scaffold, derivable from precursors like this compound, can be incorporated into these structures to enhance binding affinity and selectivity.

The table below summarizes the inhibitory activities of various classes of compounds, for which the pyrazine scaffold of this compound could serve as a foundational element.

Table 1: Examples of Enzyme Inhibitory Activities of Related Compound Classes

| Compound Class/Derivative | Target Enzyme | Key Findings/IC50 Values |

|---|---|---|

| Thiazolidine-2,4-dione/Rhodanine Derivatives | α-Glucosidase | Compound 6k showed an IC50 of 5.44 ± 0.13 μM, significantly more potent than acarbose (IC50 = 817.38 ± 6.27 μM). nih.gov |

| 1,3,4-Thiadiazole Derivatives | α-Glucosidase | Compound 9'b exhibited an IC50 of 3.66 mM, which is nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). mdpi.com |

| Thiazolidine-4-one Hybrids | α-Amylase | Compound 5a at 100 μg/mL concentration showed a remarkable inhibition of 90.04%. |

| Isopropylquinazolinone Derivatives | Tyrosinase | Compound 9q displayed the best potency with an IC50 value of 34.67 ± 3.68 µM. mdpi.com |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | Cholinesterases | Compound 8g showed promising efficacy with IC50 values of 3.15 μM (AChE) and 4.74 μM (BChE). bldpharm.com |

ATPase Inhibitors

Adenosine triphosphatases (ATPases) are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate (B84403) ion. This reaction releases energy that the cell utilizes for various metabolic processes. The inhibition of specific ATPases, such as the Na+/K+-ATPase and H+/K+-ATPase (proton pump), is a therapeutic target for various conditions. For instance, thiosemicarbazide (B42300) derivatives have been shown to decrease the ATPase activity of bacterial topoisomerase IV. mdpi.com While phenothiazine (B1677639) derivatives are known to inhibit mitochondrial ATP synthase, current literature does not prominently feature this compound or its direct derivatives as precursors for ATPase inhibitors. Further research may be required to explore the potential of this particular scaffold in the development of novel ATPase inhibitors.

Role in Drug Discovery and Lead Optimization

Drug discovery is a complex process that involves identifying and optimizing lead compounds to develop new therapeutic agents. This compound, as a versatile chemical building block, plays a significant role in the hit-to-lead and lead optimization stages.

Lead optimization is the process of refining the chemical structure of a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. The pyrazine ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov The presence of two distinct reactive sites on this compound—the chlorine atom and the acetyl group—allows for systematic structural modifications, a process central to establishing a structure-activity relationship (SAR).

The chlorine atom can be displaced through nucleophilic substitution reactions, allowing the introduction of a wide variety of functional groups. The acetyl group can undergo numerous transformations, such as reduction to an alcohol, oxidation, or condensation reactions to form imines, hydrazones, or larger heterocyclic systems. This chemical tractability enables chemists to generate large libraries of analogues from a single, common intermediate, which can then be screened for improved biological activity. This approach, often facilitated by computational methods like in silico screening and fragment-based design, accelerates the discovery of preclinical candidates with optimal drug-like properties.

Applications in Materials Science

While pyrazine and its derivatives are recognized for their broad applications in pharmacology and as catalysts, their role in materials science is also an area of growing interest. Pyrazine-based ligands are used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to the coordinating ability of the nitrogen atoms. These materials can exhibit interesting properties such as photoluminescence and magnetism. For example, a ligand derived from quinoline (B57606) and pyrazine has been used to create a two-dimensional copper(II) coordination polymer with photoluminescent and antiferromagnetic properties.

However, based on available research, there are no specific, prominent applications of this compound itself as a primary component in materials science. Its utility in this field would likely be as a precursor to more complex, functionalized pyrazine ligands for the synthesis of advanced materials.

Future Perspectives and Research Challenges

Development of Sustainable and Efficient Synthesis

The chemical industry is increasingly focusing on green and sustainable practices, a trend that significantly impacts the synthesis of pyrazine (B50134) derivatives. Future research will likely concentrate on developing more environmentally friendly and efficient synthetic routes. This includes the use of microwave-assisted organic synthesis, which can dramatically reduce reaction times and improve yields. rsc.org For instance, microwave irradiation has been successfully used for the rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. rsc.org

Another promising area is the adoption of continuous flow chemistry. acs.orgbeilstein-journals.org This technology offers enhanced safety, efficiency, and scalability compared to traditional batch processes. acs.org The automated, multi-step flow synthesis of pyrazine-2-carboxamide, a component of the tuberculosis drug Rifater®, serves as a compelling example of this approach's potential. beilstein-journals.org Furthermore, visible-light-driven, redox-neutral cross-coupling reactions represent a novel and sustainable method for creating C(sp³)–H pyrazinylation of glycine (B1666218) derivatives using chloropyrazines. acs.org

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

| Methodology | Advantages | Challenges | Key References |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Scalability for industrial production can be a concern. | rsc.org |

| Continuous Flow Chemistry | Enhanced safety, high efficiency, scalability, automation potential. | Initial setup costs can be high; requires specialized equipment. | acs.orgbeilstein-journals.org |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainable. | Catalyst cost and stability can be limiting factors. | acs.org |

Exploration of New Reactivity Profiles

Understanding the reactivity of the chloropyrazine core is fundamental to unlocking its full synthetic potential. mdpi.comacs.org Future research will delve deeper into the nuanced reactivity of compounds like 1-(3-chloropyrazin-2-yl)ethanone. The pyrazine ring's electron-withdrawing nature, a consequence of its two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity has been exploited to create libraries of pyrazine derivatives for biological screening. nih.gov

Moreover, the development of regio- and chemoselective metalation techniques using advanced reagents like TMPMgCl·LiCl and TMPZnCl·LiCl has enabled the precise functionalization of the pyrazine ring. mdpi.comresearchgate.net This allows for the synthesis of highly complex and substituted pyrazines that were previously difficult to access. mdpi.comresearchgate.net The exploration of these selective reactions will continue to be a major focus, paving the way for the creation of novel molecular architectures. mdpi.comresearchgate.net

Targeted Design of Derivatives with Enhanced Biological Activity

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govontosight.aiarabjchem.org The targeted design of derivatives of this compound is a key research area aimed at developing new therapeutic agents. researchgate.netuel.ac.uk

Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the chemical structure affect biological activity. ontosight.aiontosight.aivulcanchem.com For example, the synthesis and evaluation of chloropyrazine-tethered pyrimidine (B1678525) derivatives have shown promising antiproliferative activity. researchgate.net Similarly, the development of pyrazine-2-carbohydrazide (B1222964) derivatives has yielded compounds with significant antitubercular and antibacterial activity. researchgate.net Future efforts will focus on leveraging SAR data to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic profiles. ontosight.ai

Table 2: Biological Activities of Selected Pyrazine Derivatives

| Derivative Class | Target/Activity | Key Findings | References |

| Chloropyrazine-tethered pyrimidines | Antiproliferative | Superior antiproliferative activity compared to antimicrobial effects. | researchgate.net |

| Pyrazine-2-carbohydrazides | Antitubercular, Antibacterial | Promising activity against M. tuberculosis and other bacterial strains. | researchgate.net |

| Indeno[1,2-b]pyrazine-2,3-dicarbonitriles | USP8 Inhibitors | Identification of potent and selective inhibitors of deubiquitinating enzymes. | nih.gov |

| Pyrido[2,3-b]pyrazines | Potential Therapeutic Agents | Active area of research for new drug development. | ontosight.ai |

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. ijirset.comijournalse.org For pyrazine derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR), Density Functional Theory (DFT), and molecular docking are being used to predict biological activities and physicochemical properties. ijirset.comijournalse.orgjapsonline.com These methods allow researchers to screen virtual libraries of compounds and prioritize those with the highest potential for synthesis and testing, thereby saving time and resources. japsonline.com

QSAR models, for example, have been developed to predict the inhibitory activity of pyrazine derivatives against specific targets like PIM-1 kinase. japsonline.com DFT calculations can provide insights into the electronic structure and reactivity of these molecules, aiding in the design of new synthetic strategies. ijirset.comresearchgate.net Molecular docking studies help to visualize how these compounds might bind to biological targets, guiding the design of more potent and selective inhibitors. nih.gov The continued development and refinement of these computational models will be crucial for accelerating the pace of research in this field. ijirset.comijournalse.orgjapsonline.com

Integration with High-Throughput Screening and Automation

To accelerate the discovery of new bioactive compounds, the integration of automated synthesis with high-throughput screening (HTS) is essential. acs.orgontosight.ai HTS allows for the rapid testing of large numbers of compounds against a specific biological target. rsc.orgnih.gov This approach has been successfully used to identify pyrazine derivatives with potential as inhibitors of deubiquitinating enzymes and as antimicrobial agents. rsc.orgnih.gov

The combination of automated flow synthesis platforms with HTS creates a powerful closed-loop system for drug discovery. acs.org New derivatives can be synthesized on demand and immediately screened for activity, with the results feeding back into the design of the next generation of compounds. acs.orgnih.gov This iterative process, which can be further enhanced by machine learning algorithms, has the potential to significantly shorten the timeline for drug development. acs.org The development of fully automated platforms that integrate design, synthesis, purification, and screening will be a major research challenge and a key driver of future innovation. acs.orgbeilstein-journals.org

常见问题

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Ti(OEt)4 | 85% intermediate yield |

| Reducing Agent | NaBH3CN | >90% conversion |

| Solvent | THF/EtOH (1:1) | Minimizes side products |

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations and molecular docking simulations are used to model the compound’s electronic structure. Key steps include:

- Electrostatic potential mapping : Identifies electron-deficient regions (e.g., chloropyrazine ring) susceptible to nucleophilic attack .

- Transition state analysis : Predicts activation energy for SNAr (nucleophilic aromatic substitution) at the 3-chloro position .

- Solvent effects : COSMO-RS models assess solvent polarity’s impact on reaction kinetics .

Note : Experimental validation via <sup>13</sup>C NMR and X-ray crystallography is critical to resolve discrepancies between computational predictions and observed reactivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns signals for the ethanone carbonyl (δ ~200 ppm) and chloropyrazine protons (δ 8.5–9.0 ppm) .

- FT-IR : Confirms C=O stretch at ~1680 cm<sup>-1</sup> and C-Cl vibration at 550–600 cm<sup>-1</sup> .

- X-ray crystallography : Resolves spatial arrangement, particularly the dihedral angle between pyrazine and ethanone groups (typically 15–25°) .

Advanced: How do steric and electronic effects influence the compound’s utility as a building block in medicinal chemistry?

Answer:

- Electronic effects : The electron-withdrawing chlorine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate synthesis .

- Steric effects : The pyrazine ring’s planar structure allows π-stacking interactions in enzyme-binding studies, as seen in analogs targeting kinase inhibitors .

- Case study : Substitution at the 2-position with morpholine or triazole groups improves bioavailability in anticancer analogs .

Q. Table 2: Comparative Bioactivity of Derivatives

| Derivative | Target Enzyme | IC50 (nM) |

|---|---|---|

| Parent compound | N/A | N/A |

| Morpholine analog | PI3Kα | 12.3 |

| Triazole analog | EGFR-TK | 8.7 |

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .

- PPE : Nitrile gloves and lab coats prevent dermal exposure (H313) .

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

Advanced: How can contradictory data on reaction yields be resolved in large-scale syntheses?

Answer:

Contradictions often arise from:

- Impurity profiles : HPLC-MS identifies byproducts (e.g., over-reduced amines or dechlorinated species) .

- Scale-up effects : Turbulent vs. laminar flow in reactors alters mixing efficiency. Microreactor systems improve reproducibility .

- Catalyst deactivation : ICP-OES monitors titanium leaching during imine formation .

Q. Methodological workflow :

DoE (Design of Experiments) : Screen parameters (temp, solvent ratio).

In-line analytics : PAT (Process Analytical Technology) tracks real-time intermediates.

Post-reaction quenching : Prevents over-reduction via pH adjustment (pH 11 with NaOH) .

Advanced: What strategies enhance the compound’s stability in long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。